

# L-Anserine-d4 (N-beta-alanyl-d4): A Technical Guide for Researchers

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## Compound of Interest

Compound Name:	Anserine-d4
Cat. No.:	B12414918

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CAS Number: 1201658-81-2

This guide provides an in-depth overview of **L-Anserine-d4** (N-beta-alanyl-d4), a deuterated isotopologue of L-Anserine. It is intended for researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds in their studies. **L-Anserine-d4** is primarily employed as an internal standard for the precise quantification of L-Anserine in biological matrices using mass spectrometry-based techniques.

## Core Physicochemical Data

Property	Value	Reference
CAS Number	1201658-81-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> D <sub>4</sub> N <sub>4</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	244.29 g/mol	<a href="#">[2]</a>
Appearance	White to Off-White Solid	
Storage Conditions	-20°C, Inert atmosphere	
Solubility	Aqueous Base (Slightly), Water (Slightly)	
Unlabeled CAS No.	584-85-0	<a href="#">[2]</a>

## Application in Quantitative Analysis

**L-Anserine-d4** is a valuable tool in pharmacokinetic and metabolic studies of L-Anserine. Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatographic separation, and mass spectrometric detection. This co-elution and similar ionization efficiency allow for the correction of analytical variability, leading to highly accurate and precise quantification.[\[3\]](#)[\[4\]](#)

A key application is in the development and validation of sensitive LC-MS/MS assays for the quantification of anserine in human plasma and urine. Such assays are crucial for evaluating the bioavailability and stability of anserine, a dipeptide with antioxidant and anti-inflammatory properties.[\[5\]](#)[\[6\]](#)

## Experimental Protocols

The following is a representative experimental protocol for the quantification of anserine in human plasma and urine using an LC-MS/MS method, where **L-Anserine-d4** would serve as an ideal internal standard. This protocol is based on the methods described by Everaert et al., 2019.[\[7\]](#)

### Sample Preparation (Plasma)

- To 100  $\mu$ L of plasma, add a fixed concentration of **L-Anserine-d4** solution (internal standard).
- Perform protein precipitation by adding 400  $\mu$ L of ice-cold methanol.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

### Sample Preparation (Urine)

- Thaw urine samples at room temperature and vortex.

- Centrifuge at 13,000 rpm for 10 minutes to remove particulate matter.
- Dilute the supernatant 1:10 with ultrapure water.
- Add a fixed concentration of **L-Anserine-d4** solution (internal standard) to the diluted sample.
- Inject an aliquot of the final solution into the LC-MS/MS system.[\[7\]](#)

## LC-MS/MS Conditions

- Chromatographic Separation:
  - Column: Phenomenex Synergi 4  $\mu$ m Polar-RP 80 $\text{\AA}$  (2 mm x 150 mm) with a guard column.[\[7\]](#)
  - Mobile Phase A: Water with 0.08% Nonafluoropentanoic acid (NFPA).[\[7\]](#)
  - Mobile Phase B: Acetonitrile.[\[7\]](#)
  - Flow Rate: 200  $\mu$ L/min.[\[7\]](#)
  - Gradient Elution: A multi-step gradient is employed to achieve optimal separation.[\[7\]](#)
- Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Detection: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Specific precursor-to-product ion transitions for both L-Anserine and L-**Anserine-d4** are monitored. For anserine, a precursor ion of m/z 241.13 and fragment ions of m/z 109.08 and 126.10 are typically monitored.[\[8\]](#) The precursor ion for L-**Anserine-d4** would be m/z 245.15.

## Quantitative Data from Pharmacokinetic Studies

The following tables summarize pharmacokinetic data from a study where healthy volunteers ingested different doses of anserine. An LC-MS/MS method, for which **L-Anserine-d4** is an

appropriate internal standard, was used for quantification.

Table 1: Plasma Anserine Pharmacokinetics[5]

Ingested Dose (mg/kg BW)	C <sub>MAX</sub> (μM)
4	0.54
10	1.10
20	3.12

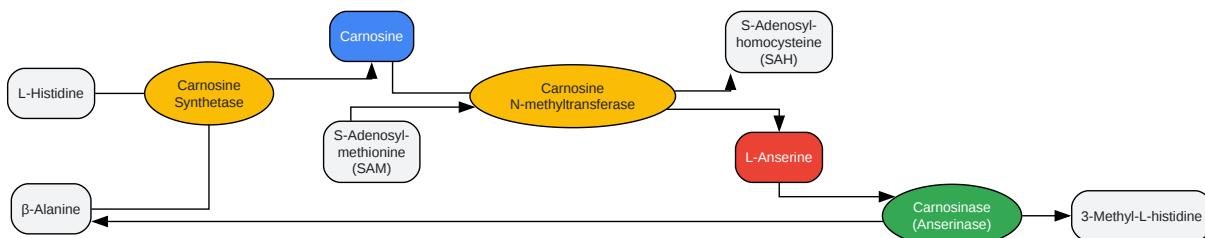
Table 2: Urinary Anserine Excretion[5]

Ingested Dose (mg/kg BW)	C <sub>MAX</sub> (mg/mg creatinine)
4	0.09
10	0.41
20	0.72

## Visualizations

### Anserine Metabolism Pathway

The following diagram illustrates the biosynthesis and degradation of L-Anserine.

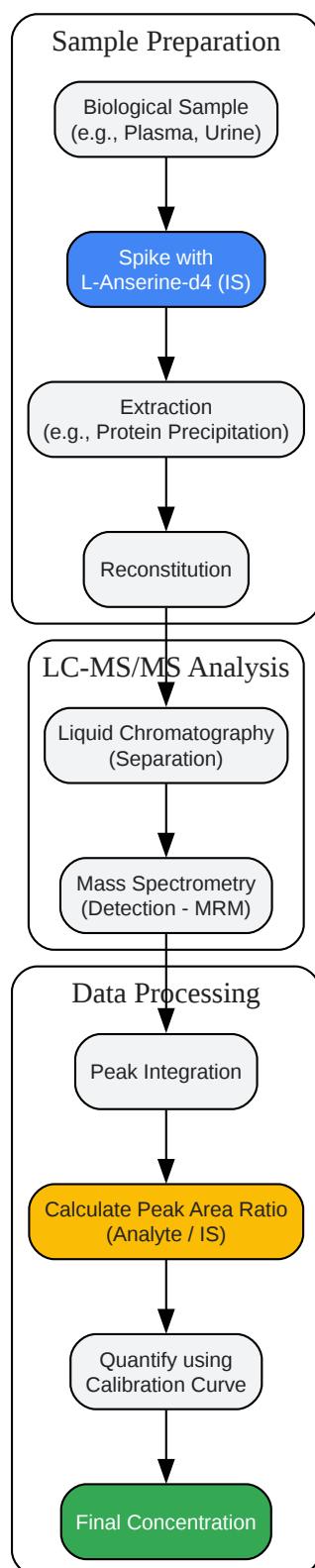


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Biosynthesis and degradation pathway of L-Anserine.

## LC-MS/MS Workflow with Internal Standard

This diagram outlines a typical workflow for quantitative analysis using a stable isotope-labeled internal standard like **L-Anserine-d4**.



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Typical workflow for LC-MS/MS using an internal standard.

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